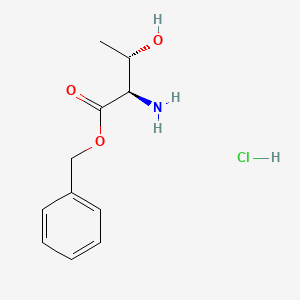

D-Threonine Benzyl Ester Hydrochloride

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

D-Threonine Benzyl Ester Hydrochloride is a biochemical compound with the molecular formula C11H15NO3·HCl and a molecular weight of 245.70 . It is a solid substance at 20°C and is white to almost white in appearance . It is used for research and development purposes .

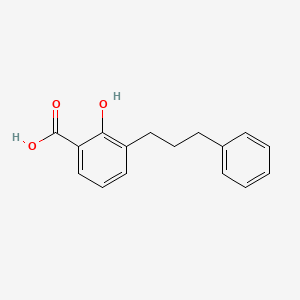

Molecular Structure Analysis

The molecular structure of this compound is based on its molecular formula, C11H15NO3·HCl . The compound includes a benzyl group attached to the D-Threonine molecule .Physical and Chemical Properties Analysis

This compound is a solid at 20°C . It has a melting point of 128.0 to 132.0 °C . The compound is soluble in ethanol . Its specific rotation is [a]20/D +10.0 to +12.0 deg (C=1, EtOH) .Aplicaciones Científicas De Investigación

Ester Analysis and Hydrolysis

Esters play a crucial role in the analysis and quality control of various chemical products and processes. For instance, a titrimetric analysis method developed for ethylene oxide condensates uses esters as key components. This method is essential for the quality control of adducts in plant operations, showcasing esters' importance in industrial applications (Weeks, Lewis, & Ginn, 1958).

Role in Treatment Efficacy and Mechanisms

In the realm of pharmaceuticals, the mechanisms of action of certain treatments involve ester components. For example, dimethylfumarate, an ester, exhibits anti-inflammatory and immunomodulatory effects crucial for treating psoriasis. Understanding these mechanisms provides insights into ester's potential therapeutic applications (Brück et al., 2018).

Esterification and Material Science

The esterification of natural polymers, such as hyaluronan, results in new materials with diverse clinical applications. This research area explores how esters can modify biological properties for medical use, indicating their broad application potential in biomaterials (Campoccia et al., 1998).

Nutritional Research and Amino Acids

Esters are also significant in nutritional research, particularly concerning amino acid metabolism and its implications on animal growth and health. For instance, studies on threonine in broiler diets highlight the role of esterified compounds in optimizing nutrient requirements for animal growth (Qaisrani et al., 2018).

Environmental and Toxicological Studies

Research on esters extends into environmental science, examining their fate, behavior, and potential toxicity in ecosystems. Studies on parabens, esters of para-hydroxybenzoic acid, discuss their presence in aquatic environments and potential endocrine-disrupting effects, contributing to the understanding of chemical impacts on environmental health (Haman et al., 2015).

Safety and Hazards

Safety measures for handling D-Threonine Benzyl Ester Hydrochloride include avoiding dust formation, avoiding breathing mist, gas or vapours, and avoiding contact with skin and eyes . It is recommended to use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .

Propiedades

IUPAC Name |

benzyl (2R,3S)-2-amino-3-hydroxybutanoate;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15NO3.ClH/c1-8(13)10(12)11(14)15-7-9-5-3-2-4-6-9;/h2-6,8,10,13H,7,12H2,1H3;1H/t8-,10+;/m0./s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IDZGTFSDZJVMSD-KXNXZCPBSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(C(=O)OCC1=CC=CC=C1)N)O.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]([C@H](C(=O)OCC1=CC=CC=C1)N)O.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16ClNO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70719950 |

Source

|

| Record name | Benzyl D-threoninate--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70719950 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

245.70 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

75748-36-6 |

Source

|

| Record name | Benzyl D-threoninate--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70719950 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-[4-Chloro-2-(trifluoromethyl)phenyl]furan-2-carboxylic acid](/img/structure/B570685.png)

![(1R,4S,5'S,6R,6'R,8R,12S,13S,20R,21R,24S)-6'-[(2S)-butan-2-yl]-21-[tert-butyl(dimethyl)silyl]oxy-12-[(2R,4S,5S,6S)-5-[(2S,4S,5S,6S)-5-[tert-butyl(dimethyl)silyl]oxy-4-methoxy-6-methyloxan-2-yl]oxy-4-methoxy-6-methyloxan-2-yl]oxy-24-hydroxy-5',11,13,22-tetramethylspiro[3,7,19-trioxatetracyclo[15.6.1.14,8.020,24]pentacosa-10,14,16,22-tetraene-6,2'-oxane]-2-one](/img/structure/B570698.png)